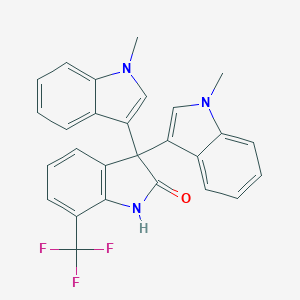![molecular formula C30H31BrN2O2 B307454 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307454.png)
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole, also known as BIM-22493, is a synthetic compound that has been identified as a potential anticancer agent. It belongs to the family of indole derivatives and has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines.
Mechanism of Action
The mechanism of action of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole has been shown to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole has been shown to exhibit synergistic activity when used in combination with other anticancer agents.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole is its potent antiproliferative activity against a variety of cancer cell lines. In addition, it has a favorable pharmacokinetic profile, making it a promising candidate for further preclinical and clinical development. However, one limitation of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole is its complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for the research of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole. One direction is to further elucidate its mechanism of action, particularly with respect to its inhibition of topoisomerase I. Another direction is to explore its potential use in combination with other anticancer agents, with the aim of enhancing its antiproliferative activity. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole as a potential anticancer agent.
Synthesis Methods
The synthesis of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole involves a series of chemical reactions. The starting material is 3-bromo-4-ethoxy-5-methoxybenzaldehyde, which is reacted with 1,2-dimethylindole-3-carboxaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with 1,2-dimethylindole-3-carbaldehyde in the presence of a catalyst to form the final product, 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole.
Scientific Research Applications
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole has been extensively studied for its anticancer properties. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole |
|---|---|
Molecular Formula |
C30H31BrN2O2 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)-(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C30H31BrN2O2/c1-7-35-30-23(31)16-20(17-26(30)34-6)29(27-18(2)32(4)24-14-10-8-12-21(24)27)28-19(3)33(5)25-15-11-9-13-22(25)28/h8-17,29H,7H2,1-6H3 |
InChI Key |
JJKJHYUPISKFOO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[10-chloro-6-(4-chlorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307372.png)
![7-Acetyl-10-chloro-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307374.png)
![1-{10-chloro-6-[4-(dimethylamino)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307377.png)
![7-Acetyl-3-(methylsulfanyl)-6-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307378.png)
![10-Bromo-6-(4-chlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307381.png)
![4-(2-{8-[(4-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2-iodo-6-methoxyphenyl acetate](/img/structure/B307382.png)
![2-{2-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307384.png)
![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B307385.png)
![3-[2-(3-bromophenyl)-2-oxoethylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307386.png)
![2-[2-(2-Bromo-5-ethoxyphenyl)vinyl]-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307388.png)
![7-Acetyl-10-bromo-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307390.png)
![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)
